Methylmalonate(2-)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

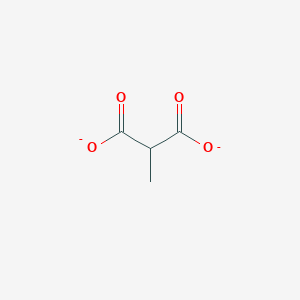

Methylmalonate(2-) is a C4-dicarboxylate resulting from the removal of a proton from both carboxylic acid groups of methylmalonic acid. It has a role as a human metabolite. It derives from a malonate(2-). It is a conjugate base of a methylmalonate(1-).

Applications De Recherche Scientifique

Biomarker for Vitamin B12 Deficiency

Methylmalonate(2-) serves as a significant biomarker for diagnosing vitamin B12 deficiency. Elevated levels of methylmalonic acid in serum and urine are indicative of this deficiency, as the enzyme responsible for its metabolism requires vitamin B12 as a cofactor. Studies have demonstrated strong correlations between methylmalonate concentrations and clinical diagnoses of cobalamin deficiency .

Analytical Techniques

Various analytical methods have been developed to quantify methylmalonate levels:

- Gas Chromatography-Mass Spectrometry (GC-MS) : This method enhances sensitivity and specificity for detecting low concentrations of methylmalonate in biological samples .

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Another advanced technique that provides accurate profiling of methylmalonate and related metabolites .

Management of Methylmalonic Acidemia

The management of MMA often involves dietary restrictions, supplementation with vitamin B12, and in severe cases, organ transplantation. Recent studies have reported successful outcomes following combined liver-kidney transplants in patients with MMA, showing significant reductions in serum and urine methylmalonate levels post-surgery .

Case Studies

- A notable case involved a child who underwent a combined liver-kidney transplant after multiple hospitalizations due to severe metabolic crises. Post-transplantation, there was an 80% reduction in serum methylmalonate levels, highlighting the effectiveness of surgical intervention in managing this condition .

- Another study documented the neurological outcomes of children with MMA, emphasizing the importance of early diagnosis and intervention to improve long-term health prospects .

Metabolic Pathway Insights

Research utilizing methylmalonate has provided insights into metabolic pathways involving amino acids and fatty acids. Studies have explored how alterations in methylmalonate metabolism can affect cellular processes such as histone methylation and T cell function, which may have implications for cancer research .

Innovative Treatment Approaches

Emerging therapies are being investigated to enhance the management of MMA:

- Gene Therapy : Prospective gene therapy approaches aim to correct the underlying enzymatic deficiencies associated with MMA.

- Nutritional Interventions : Optimizing dietary management through tailored nutritional plans can help mitigate symptoms and improve quality of life for affected individuals.

Data Summary

Propriétés

Formule moléculaire |

C4H4O4-2 |

|---|---|

Poids moléculaire |

116.07 g/mol |

Nom IUPAC |

2-methylpropanedioate |

InChI |

InChI=1S/C4H6O4/c1-2(3(5)6)4(7)8/h2H,1H3,(H,5,6)(H,7,8)/p-2 |

Clé InChI |

ZIYVHBGGAOATLY-UHFFFAOYSA-L |

SMILES |

CC(C(=O)[O-])C(=O)[O-] |

SMILES canonique |

CC(C(=O)[O-])C(=O)[O-] |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.